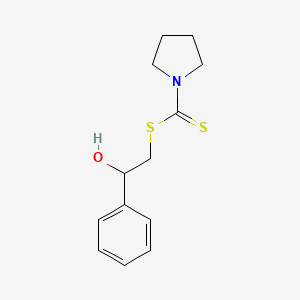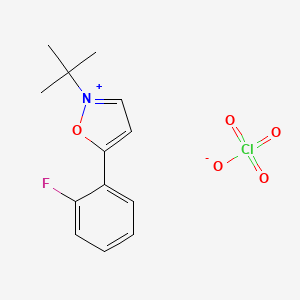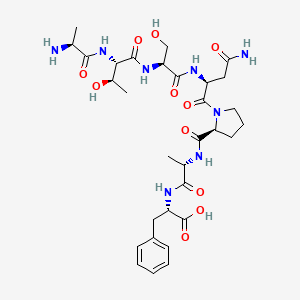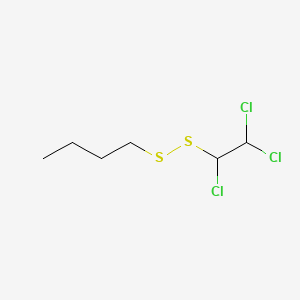![molecular formula C11H15NO3 B14178448 Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- CAS No. 864954-26-7](/img/structure/B14178448.png)
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- is a chemical compound with the molecular formula C11H15NO3 It is a derivative of benzamide, characterized by the presence of a hydroxy group and a hydroxymethyl group attached to the propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- typically involves the reaction of benzoyl chloride with (1S,2R)-2-hydroxy-1-(hydroxymethyl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitrobenzamides or sulfonylbenzamides.
Aplicaciones Científicas De Investigación
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzoyl-D-threoninol
- N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]benzamide
Uniqueness
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities .
Propiedades
Número CAS |
864954-26-7 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-8(14)10(7-13)12-11(15)9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,12,15)/t8-,10+/m1/s1 |
Clave InChI |
HRJKQWCNQJAYRH-SCZZXKLOSA-N |
SMILES isomérico |
C[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O |
SMILES canónico |
CC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


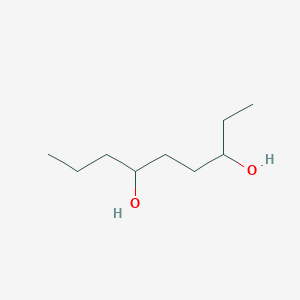
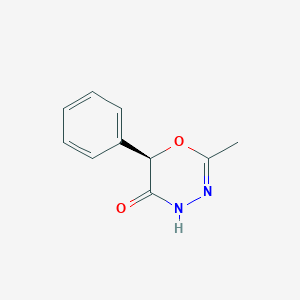
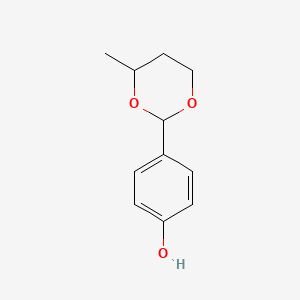

![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)

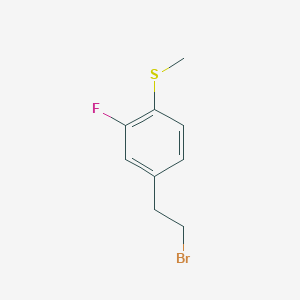
![Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane](/img/structure/B14178401.png)
![4-[Bis(chloromethyl)amino]phenyl thiocyanate](/img/structure/B14178405.png)
